REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[C:15]2[N:10]([CH:11]=[CH:12][C:13](=[O:16])[CH:14]=2)[CH2:9][CH:8]=1.C(OC(OCC)CCCN)C.CCOC(CC(CC(OCC)=O)=O)=O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH:7]1[CH:8]=[CH:9][N:10]2[C:15]=1[CH:14]=[C:13]([OH:16])[CH:12]=[CH:11]2 |f:0.1.2.3.4.5,9.10.11.12.13.14.15.16.17.18.19.20.21|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
indolizin-7-one
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1=CCN2C=CC(C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)CC(=O)OCC
|
Name
|
sodium sulfate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
43, 1391 (1996), with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring, to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the resulting mixture was furthermore stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After removing insoluble materials
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CN2C=CC(=CC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |